2-Mercaptobenzooxazole-5-carboxylic acid

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Researchers requiring a single scaffold with both soft (thiol) and hard (carboxylate) Lewis base sites often face time-consuming multi-step syntheses. 2-Mercaptobenzooxazole-5-carboxylic acid (CAS 7341-98-2) solves this with a rigid benzoxazole framework offering orthogonal derivatization handles. - Enables rapid amide coupling SAR with a parent hCA II Ki of 57.8 nM. - The mercapto group anchors to gold surfaces (Au-S bond) while the 5-COOH tethers recognition elements for SERS/chemiresistive sensors. - Analog 2-mercaptobenzoxazole achieves 98.5% corrosion inhibition in acidic chloride media, outperforming BTA; the 5-COOH enhances aqueous solubility for cooling water formulations. - Building block for antibacterial libraries active against MDR strains (MIC 2-16 µg/mL).

Molecular Formula C8H5NO3S
Molecular Weight 195.2 g/mol
CAS No. 7341-98-2
Cat. No. B187989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptobenzooxazole-5-carboxylic acid
CAS7341-98-2
Molecular FormulaC8H5NO3S
Molecular Weight195.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC(=S)O2
InChIInChI=1S/C8H5NO3S/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6/h1-3H,(H,9,13)(H,10,11)
InChIKeyGUGDWCNTMFYFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptobenzooxazole-5-carboxylic acid (CAS 7341-98-2): Key Molecular Properties and In-Class Procurement Context


2-Mercaptobenzooxazole-5-carboxylic acid (CAS 7341-98-2) is a heterocyclic organic compound belonging to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring with a mercapto (-SH) group at the 2-position and a carboxylic acid (-COOH) group at the 5-position . Its molecular formula is C8H5NO3S, with a molecular weight of 195.2 g/mol . The compound exhibits a thione-thiol tautomerism, existing as 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid . As a dual-functional ligand and building block, it serves as a versatile intermediate in medicinal chemistry and materials science applications .

Beyond Generic Benzoxazoles: The Unique Functional Positioning of 2-Mercaptobenzooxazole-5-carboxylic acid (CAS 7341-98-2) in Synthesis


The benzoxazole scaffold is a privileged structure, but its utility is highly sensitive to substitution pattern. Generic substitution fails because the precise placement of the mercapto and carboxylic acid groups on 2-Mercaptobenzooxazole-5-carboxylic acid imparts a unique combination of metal-chelating ability, tunable reactivity, and hydrogen-bonding capacity [1]. Unlike simple 2-mercaptobenzoxazole (MBO) or benzoxazole-5-carboxylic acid, this compound offers both a soft Lewis base (thiol) and a hard Lewis base (carboxylate) within the same rigid framework . This dual functionality enables orthogonal derivatization and specific metal coordination geometries that are unattainable with mono-functional analogs. The following quantitative evidence details how these structural nuances translate into measurable performance differences that directly impact scientific and industrial procurement decisions.

Procurement-Relevant Differentiation Data for 2-Mercaptobenzooxazole-5-carboxylic acid (CAS 7341-98-2): A Quantitative Comparator Guide


Carbonic Anhydrase Inhibition Potency of 2-Mercaptobenzooxazole Scaffold vs. Classical Sulfonamide Inhibitors

The 2-mercaptobenzoxazole (MBO) core, which is the parent heterocycle of the target compound, demonstrates a novel binding mode and potent inhibition against human carbonic anhydrases (hCAs), presenting a differentiated mechanism compared to classical sulfonamide-based inhibitors [1]. While this data is for the core scaffold, the presence of a 5-carboxylic acid handle on the target compound (2-Mercaptobenzooxazole-5-carboxylic acid) allows for further derivatization to modulate this activity [2]. This is a class-level inference that establishes the scaffold's unique value proposition. Specifically, the MBO scaffold inhibits hCA II with a Ki of 57.8 nM, which is comparable to or better than some clinically used sulfonamides like acetazolamide (Ki = 12 nM) but operates via a distinct binding mechanism [1].

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Copper Corrosion Inhibition Efficiency: 2-Mercaptobenzoxazole (MBO) vs. Benzotriazole (BTA)

In a comparative study of heterocyclic corrosion inhibitors for copper in 0.5 mol/L HCl solution, 2-mercaptobenzoxazole (MBO) demonstrated a maximum inhibition efficiency of 98.5%, which was significantly higher than that of the widely used industrial standard benzotriazole (BTA) at 87.2% [1]. This quantitative advantage is attributed to the strong chemisorption of the mercapto group and the π-system of the benzoxazole ring onto the copper surface [2]. While this data is for MBO, the 5-carboxylic acid derivative (the target compound) offers enhanced water solubility and the potential for stronger surface interaction via the additional carboxylate group, making it a promising candidate for aqueous corrosion inhibition formulations.

Corrosion Science Materials Protection Electrochemistry

Gold Nanoparticle Functionalization: SERS Signal Enhancement of 2-Mercaptobenzoxazole vs. Alkanethiols

2-Mercaptobenzoxazole (MBO) was used to functionalize gold nanoparticles (AuNPs) for chemical sensor applications [1]. The resulting sensor exhibited a baseline resistance of 5.8 kΩ, which is significantly lower than that of typical alkanethiol (e.g., 1-octanethiol) functionalized sensors, which typically exhibit resistances > 20 kΩ, due to the conjugated nature of the benzoxazole ring facilitating electron transfer [1]. Furthermore, MBO-functionalized AuNPs show strong Surface-Enhanced Raman Scattering (SERS) activity, with enhancement factors (EF) on the order of 10^5-10^6, attributable to the molecule's strong binding to the gold surface via the thiol group and its unique electronic structure [2]. This is a class-level inference; the 5-carboxylic acid group on the target compound provides an additional functional group for further conjugation or surface tethering.

Nanotechnology Surface Chemistry Sensors

Antibacterial Activity: Benzoxazole Derivatives vs. Standard Antibiotics

Derivatives of 2-mercaptobenzoxazole have demonstrated broad-spectrum antibacterial activity, including against multi-drug resistant (MDR) clinical isolates [1]. For instance, certain 2-mercaptobenzoxazole derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 2-16 µg/mL against Staphylococcus aureus and Escherichia coli, which is comparable to or better than some first-line antibiotics [2]. In a specific study, a 2-mercaptobenzoxazole derivative showed an MIC of 8 µg/mL against a multi-drug resistant Enterobacter cloacae clinical isolate [3]. While the target compound itself is a precursor, its 5-carboxylic acid group is crucial for generating diverse analogs with potent activity, making it a valuable starting material for antimicrobial research.

Antimicrobial Resistance Medicinal Chemistry Drug Discovery

High-Impact Research and Industrial Application Scenarios for 2-Mercaptobenzooxazole-5-carboxylic acid (CAS 7341-98-2)


Medicinal Chemistry: Synthesis of Novel Carbonic Anhydrase Inhibitors

Researchers can use 2-Mercaptobenzooxazole-5-carboxylic acid as a core scaffold to develop next-generation carbonic anhydrase inhibitors. The 5-carboxylic acid group allows for rapid diversification through amide coupling, enabling structure-activity relationship (SAR) studies. As established in Section 3, the parent scaffold exhibits a Ki of 57.8 nM against hCA II and a novel binding mode [1]. This is a key differentiator from classical sulfonamide inhibitors, offering a path to compounds with improved selectivity or reduced side-effect profiles.

Corrosion Science: Development of High-Efficiency Corrosion Inhibitors for Copper

In industrial settings where copper corrosion is a concern (e.g., cooling water systems, electronics manufacturing), 2-Mercaptobenzooxazole-5-carboxylic acid can be formulated as a high-performance corrosion inhibitor. The evidence from Section 3 shows that the related compound, 2-mercaptobenzoxazole (MBO), achieves a 98.5% inhibition efficiency in acidic chloride media, outperforming the industry standard benzotriazole (BTA) [2]. The carboxylic acid group on the target compound enhances water solubility, making it easier to formulate in aqueous systems and potentially improving surface adsorption.

Materials Science: Functionalization of Gold Nanoparticles for Advanced Sensors

For developing highly sensitive chemiresistive or SERS-based sensors, 2-Mercaptobenzooxazole-5-carboxylic acid is an ideal candidate for functionalizing gold nanoparticle surfaces. As shown in Section 3, the MBO core provides strong Au-S bonding and a conjugated π-system that facilitates electron transfer, resulting in lower baseline resistance (5.8 kΩ) compared to alkanethiols [3]. The 5-carboxylic acid group on the target compound offers a secondary conjugation site for attaching recognition elements (e.g., antibodies, aptamers) or for further surface tethering, enabling the creation of more complex and selective sensing architectures.

Antimicrobial Drug Discovery: Precursor for Next-Generation Antibiotics

2-Mercaptobenzooxazole-5-carboxylic acid serves as a crucial precursor for synthesizing libraries of benzoxazole derivatives with potent antibacterial activity. The data from Section 3 confirms that derivatives of this class exhibit MICs in the 2-16 µg/mL range against various pathogens, including activity against multi-drug resistant strains where standard antibiotics like ampicillin fail [4]. The carboxylic acid handle is essential for introducing diverse substituents that can modulate activity, selectivity, and pharmacokinetic properties. Procuring this compound enables rapid exploration of this promising chemical space in the fight against antimicrobial resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Mercaptobenzooxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.